molecular formula C21H30ClNO B10784321 Dimepheptanol hydrochloride CAS No. 23164-36-5

Dimepheptanol hydrochloride

Cat. No.: B10784321
CAS No.: 23164-36-5
M. Wt: 347.9 g/mol
InChI Key: GMNBUMFCZAZBQG-UHFFFAOYSA-N
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Description

Dimepheptanol, also known as methadol or racemethadol, is a synthetic opioid analgesic related to methadone. It is used for its analgesic properties, providing pain relief, sedation, and euphoria. it also has side effects similar to other opioids, such as itching, nausea, and respiratory depression .

Preparation Methods

Dimepheptanol is synthesized through a series of chemical reactions involving the formation of its key intermediate, 6-(dimethylamino)-4,4-diphenylheptan-3-ol. The synthetic route typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of benzyl cyanide with 2-bromo-2-phenylpropane to form 2-phenyl-2-(phenylmethyl)propanenitrile.

    Reduction: The nitrile group is then reduced to the corresponding amine using hydrogenation or other reducing agents.

    Alkylation: The amine is alkylated with dimethyl sulfate to form the dimethylamino derivative.

    Hydroxylation: Finally, the compound undergoes hydroxylation to form dimepheptanol.

Industrial production methods may vary slightly but generally follow similar steps with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Dimepheptanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it back to its precursor amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

    Hydrolysis: Hydrolysis can break down dimepheptanol into its constituent parts under acidic or basic conditions.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Dimepheptanol has several scientific research applications:

Mechanism of Action

Dimepheptanol exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to reduced pain perception and increased feelings of euphoria and sedation. The molecular targets include the mu-opioid receptors, and the pathways involved are primarily related to the inhibition of adenylate cyclase activity, leading to decreased cyclic adenosine monophosphate (cAMP) levels .

Comparison with Similar Compounds

Dimepheptanol is similar to other synthetic opioids such as methadone, alphamethadol, and betamethadol. it is unique in its specific isomeric forms and pharmacological profile. The isomers of dimepheptanol include L-alpha-methadol, D-alpha-methadol, L-beta-methadol, and D-beta-methadol. Each isomer has distinct pharmacological properties, with L-alpha-methadol being the most widely studied and used .

Similar Compounds

Dimepheptanol’s uniqueness lies in its specific isomeric forms and their individual pharmacological effects, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

23164-36-5

Molecular Formula

C21H30ClNO

Molecular Weight

347.9 g/mol

IUPAC Name

6-(dimethylamino)-4,4-diphenylheptan-3-ol;hydrochloride

InChI

InChI=1S/C21H29NO.ClH/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17,20,23H,5,16H2,1-4H3;1H

InChI Key

GMNBUMFCZAZBQG-UHFFFAOYSA-N

Canonical SMILES

CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)O.Cl

Origin of Product

United States

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